molecular formula C11H14ClNO2Zn B14781829 ((6-Chloropyridin-3-yl)methyl)zinc pivalate CAS No. 1383708-40-4

((6-Chloropyridin-3-yl)methyl)zinc pivalate

Cat. No.: B14781829
CAS No.: 1383708-40-4
M. Wt: 293.1 g/mol
InChI Key: DIQWZPFOPUSJAZ-UHFFFAOYSA-M
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Description

((6-Chloropyridin-3-yl)methyl)zinc pivalate: is an organozinc compound with the molecular formula C11H14ClNO2Zn and a molecular weight of 293.07 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 6-chloropyridin-3-ylmethyl group and a pivalate group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((6-Chloropyridin-3-yl)methyl)zinc pivalate typically involves the reaction of 6-chloropyridin-3-ylmethyl bromide with zinc pivalate in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: ((6-Chloropyridin-3-yl)methyl)zinc pivalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkene .

Scientific Research Applications

Chemistry: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is widely used in organic synthesis as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the effects of organozinc compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-zinc bonds makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of ((6-Chloropyridin-3-yl)methyl)zinc pivalate involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is unique due to the presence of both a zinc atom and a pivalate group, which confer specific reactivity and stability. Compared to other chloropyridine derivatives, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions .

Properties

CAS No.

1383708-40-4

Molecular Formula

C11H14ClNO2Zn

Molecular Weight

293.1 g/mol

IUPAC Name

zinc;2-chloro-5-methanidylpyridine;2,2-dimethylpropanoate

InChI

InChI=1S/C6H5ClN.C5H10O2.Zn/c1-5-2-3-6(7)8-4-5;1-5(2,3)4(6)7;/h2-4H,1H2;1-3H3,(H,6,7);/q-1;;+2/p-1

InChI Key

DIQWZPFOPUSJAZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].[CH2-]C1=CN=C(C=C1)Cl.[Zn+2]

Origin of Product

United States

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